2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803589-01-6
VCID: VC3101106
InChI: InChI=1S/C8H7ClF3N.ClH/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4,13H,1H3;1H
SMILES: CNC1=C(C=C(C=C1)C(F)(F)F)Cl.Cl
Molecular Formula: C8H8Cl2F3N
Molecular Weight: 246.05 g/mol

2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride

CAS No.: 1803589-01-6

Cat. No.: VC3101106

Molecular Formula: C8H8Cl2F3N

Molecular Weight: 246.05 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride - 1803589-01-6

Specification

CAS No. 1803589-01-6
Molecular Formula C8H8Cl2F3N
Molecular Weight 246.05 g/mol
IUPAC Name 2-chloro-N-methyl-4-(trifluoromethyl)aniline;hydrochloride
Standard InChI InChI=1S/C8H7ClF3N.ClH/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4,13H,1H3;1H
Standard InChI Key BVGWMPKHGGAAGD-UHFFFAOYSA-N
SMILES CNC1=C(C=C(C=C1)C(F)(F)F)Cl.Cl
Canonical SMILES CNC1=C(C=C(C=C1)C(F)(F)F)Cl.Cl

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is characterized by the following identifiers:

ParameterValue
CAS Number1803589-01-6
Molecular FormulaC8H8Cl2F3N
Molecular Weight246.05 g/mol
IUPAC Name2-chloro-N-methyl-4-(trifluoromethyl)aniline;hydrochloride
Standard InChIInChI=1S/C8H7ClF3N.ClH/c1-13-7-3-2-5(4-6(7)9)8(10,11)12;/h2-4,13H,1H3;1H
Standard InChIKeyBVGWMPKHGGAAGD-UHFFFAOYSA-N
SMILESCNC1=C(C=C(C=C1)C(F)(F)F)Cl.Cl

The compound features a benzene ring with strategic substituents: a chlorine atom at position 2, a trifluoromethyl group at position 4, and a methylamino group attached to the ring. The hydrochloride salt form enhances its stability and solubility in various solvents compared to its free base form.

Physical Properties

The physical properties of 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride contribute to its utility in research applications. Based on available data, the compound exhibits the following characteristics:

Appearance and Basic Properties

The compound typically appears as a solid powder at room temperature . Its relatively high molecular weight and the presence of halogen atoms contribute to its density and thermal properties.

Spectroscopic Characteristics

Mass spectrometry analysis of 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride reveals specific collision cross-section values for various adduct forms:

Adductm/zPredicted CCS (Ų)
[M+H]+210.02919140.6
[M+Na]+232.01113150.8
[M+NH4]+227.05573147.3
[M+K]+247.98507144.8
[M-H]-208.01463138.8
[M+Na-2H]-229.99658146.0
[M]+209.02136141.6
[M]-209.02246141.6

These collision cross-section values are essential for analytical identification and characterization of the compound using modern mass spectrometry techniques .

Chemical Reactivity

The reactivity of 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is influenced by its functional groups:

Trifluoromethyl Group Effects

The trifluoromethyl group (CF3) at the 4-position imparts several important properties:

  • It increases lipophilicity, enhancing membrane penetration capabilities

  • It acts as a strong electron-withdrawing group, affecting the electron density distribution in the aromatic ring

  • It provides metabolic stability against oxidative degradation

Chlorine Substituent

The chlorine atom at the 2-position serves as:

Secondary Amine Functionality

The N-methyl secondary amine group can participate in:

  • Protonation/deprotonation reactions

  • Nucleophilic substitution reactions

  • Formation of amides through acylation

  • Further alkylation reactions

Applications and Biological Activity

Research Applications

2-Chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride has several potential applications in research:

  • As a building block in organic synthesis

  • In the development of pharmaceutically active compounds

  • As an intermediate in the synthesis of more complex molecules

  • In structure-activity relationship studies

Analytical Characterization

Chromatographic Analysis

For high-performance liquid chromatography (HPLC) or gas chromatography (GC) analysis, the retention behavior of 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride is influenced by:

  • The hydrophobic trifluoromethyl group

  • The polar secondary amine functionality

  • The presence of the chlorine substituent

Spectroscopic Identification

The compound can be characterized using various spectroscopic techniques:

  • NMR spectroscopy: The 1H NMR would show signals for the N-methyl group and aromatic protons

  • Mass spectrometry: The molecular ion and fragmentation pattern would be distinctive due to the presence of chlorine and fluorine atoms

  • IR spectroscopy: Characteristic absorption bands for C-F, C-Cl, and N-H stretching vibrations

Comparative Analysis with Related Compounds

Understanding the relationship between 2-chloro-N-methyl-4-(trifluoromethyl)aniline hydrochloride and similar compounds provides valuable context:

CompoundKey DifferencePotential Impact on Properties
2-Chloro-4-(trifluoromethyl)anilineLacks N-methyl groupLess lipophilic, different hydrogen bonding profile
4-(Trifluoromethyl)aniline hydrochlorideLacks 2-chloro and N-methyl groupsDifferent electronic distribution, altered reactivity
2-Chloro-N-methyl-3-(trifluoromethyl)aniline hydrochlorideTrifluoromethyl at position 3 instead of 4Changed electronic effects and molecular shape
4-Bromo-N-methyl-2-(trifluoromethyl)aniline hydrochlorideContains bromo instead of chloro groupIncreased molecular weight, different reactivity

This comparison highlights how subtle structural modifications can significantly impact the chemical and biological properties of these compounds.

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